Diethyl farnesylmalonate

Description

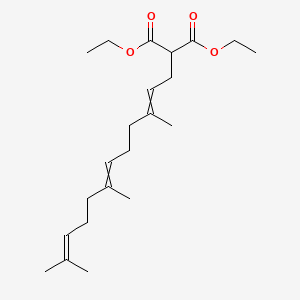

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H36O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

diethyl 2-(3,7,11-trimethyldodeca-2,6,10-trienyl)propanedioate |

InChI |

InChI=1S/C22H36O4/c1-7-25-21(23)20(22(24)26-8-2)16-15-19(6)14-10-13-18(5)12-9-11-17(3)4/h11,13,15,20H,7-10,12,14,16H2,1-6H3 |

InChI Key |

QUUZZWDEXJOMTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C(C)CCC=C(C)CCC=C(C)C)C(=O)OCC |

Origin of Product |

United States |

Overview of Isoprenoid Scaffolds in Organic Chemistry

Isoprenoids, also known as terpenes, constitute one of the largest classes of natural products, with over 50,000 known compounds. acs.orgrsc.org Their structures are all derived from the assembly of five-carbon isoprene (B109036) units. acs.org This modular construction gives rise to a remarkable diversity of scaffolds, from the C10 monoterpenes and C15 sesquiterpenes to the C40 carotenoids and the complex triterpene-based sterols. acs.orgrsc.org

In the realm of biosynthesis, farnesyl pyrophosphate (FPP) stands as a crucial intermediate. wikipedia.orgnih.gov FPP, a C15 isoprenoid, is the precursor to all sesquiterpenes and serves as a building block for more complex molecules like sterols and carotenoids. wikipedia.org The biosynthesis of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), which facilitates the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comuniprot.org The strategic importance of FPP extends into synthetic organic chemistry, where its farnesyl scaffold is a valuable starting point for creating complex natural product analogues and other target molecules. nih.gov

The Strategic Importance of Malonate Intermediates in Carbon Carbon Bond Formation

Synthesis of Diethyl Malonate Precursors

The formation of diethyl malonate, a key intermediate, can be achieved through several established methods, primarily involving the derivatization of malonic acid or through catalytic carbonylation routes.

Fischer Esterification Protocols for Malonic Acid Derivatization

The Fischer-Speier esterification is a fundamental and widely practiced method for producing diethyl malonate from malonic acid. wikipedia.orgathabascau.ca This acid-catalyzed reaction involves the refluxing of malonic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. athabascau.caoperachem.com

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com While effective, this method can be limited by steric hindrance in either the carboxylic acid or the alcohol. athabascau.ca

Table 1: Fischer Esterification of Malonic Acid

| Reactants | Catalyst | Key Conditions | Product |

| Malonic Acid, Ethanol | Sulfuric Acid | Reflux, Excess Ethanol | Diethyl Malonate |

This table illustrates the standard reactants and conditions for the Fischer esterification of malonic acid.

Catalytic Carbonylation Routes for Diethyl Malonate Production

An alternative and more contemporary approach to diethyl malonate synthesis involves the catalytic carbonylation of chloroacetates. This method offers a "greener" synthetic route under milder conditions. primaryinfo.com One prominent process utilizes a palladium catalyst, such as Pd(Ph₃P)₄, to catalyze the carbonylation of ethyl chloroacetate (B1199739). researchgate.net This reaction can achieve high yields and selectivity for diethyl malonate, particularly when conducted in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) iodide (Bu₄NI) and a weakly alkaline buffer. researchgate.net

Other transition metal complexes, including those of cobalt and rhodium, have also been employed as catalysts. guidechem.com For instance, dicobalt octacarbonyl can catalyze the carboxyesterification of sodium chloroacetate with carbon monoxide and ethanol. wikipedia.org Rhodium trichloride (B1173362) supported on activated carbon has been used for the gas-phase carbonylation of chloroacetate. guidechem.comoup.com These catalytic methods represent a significant advancement, often proceeding with high efficiency under atmospheric pressure and moderate temperatures. researchgate.net

Alkylation and Condensation Reactions for this compound Formation

The crucial step in the synthesis of this compound is the alkylation of diethyl malonate with a suitable farnesyl derivative. This reaction requires careful control to achieve the desired regio- and stereoselectivity.

Regio- and Stereoselective Condensation with Farnesyl Halides, specifically (E),(E)-Farnesyl Bromide

The synthesis of this compound is commonly achieved through the condensation of the enolate of diethyl malonate with (E,E)-farnesyl bromide. nih.govprepchem.com This reaction is a classic example of a malonic ester synthesis, where the acidic α-hydrogen of diethyl malonate is removed by a base, typically sodium ethoxide, to form a nucleophilic enolate. libretexts.orgyoutube.com This enolate then undergoes an SN2 reaction with the electrophilic farnesyl bromide. libretexts.org

The use of (E,E)-farnesyl bromide, which can be synthesized from (E,E)-farnesol, ensures the retention of the desired stereochemistry in the final product. orgsyn.org The reaction is typically carried out in an alcoholic solvent like ethanol. prepchem.com

Mechanistic Insights into Malonate Alkylation by Isoprenoid Substrates

The alkylation of diethyl malonate follows the well-established mechanism of enolate alkylation. The process begins with the deprotonation of the α-carbon of diethyl malonate by a base, creating a resonance-stabilized enolate ion. libretexts.org This enolate is a soft nucleophile and readily attacks the electrophilic carbon of the isoprenoid substrate, in this case, the carbon bearing the bromine atom in farnesyl bromide.

The reaction is an SN2 displacement, and as such, is sensitive to steric hindrance. libretexts.org The use of primary halides, like farnesyl bromide, is preferred as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org The choice of base and solvent can also influence the reaction's outcome. Sodium ethoxide in ethanol is a common choice, as the ethoxide ion matches the ester groups of the malonate, preventing transesterification. sciencemadness.org

Control of Isomeric Ratios in this compound Synthesis

The stereochemistry of the final this compound is directly dependent on the stereochemistry of the starting farnesyl halide. To obtain the (E,E)-isomer of this compound, it is crucial to start with (E,E)-farnesyl bromide. nih.gov

However, the alkylation reaction itself can sometimes lead to a mixture of cis and trans isomers. rsc.org The ratio of these isomers can be influenced by reaction conditions such as the base used and the reaction time. For instance, the use of certain bases can lead to base-catalyzed epimerization, potentially altering the initial isomeric ratio of the product mixture. rsc.org In some cases, subsequent processing steps, such as distillation, can be employed to separate isomers, although this can be challenging. google.com The equilibrium ratio of cis- and trans-isomers can also be temperature-dependent. google.com

Diethyl Farnesylmalonate As a Key Synthetic Intermediate

Derivatization to Carboxylic Acids via Hydrolysis and Decarboxylation

One of the most common and synthetically useful transformations of diethyl farnesylmalonate is its conversion to carboxylic acids. This is typically achieved through a two-step sequence involving hydrolysis of the ester groups followed by decarboxylation.

Formation of 5,9,13-Trimethyltetradeca-4E,8E,12-trienoic Acid

The synthesis of 5,9,13-trimethyltetradeca-4E,8E,12-trienoic acid, a molecule with a structure related to the farnesyl backbone, can be conceptualized through the hydrolysis and decarboxylation of a farnesyl-substituted malonic ester. The initial step involves the saponification of the diethyl ester groups of this compound, typically using a strong base such as potassium hydroxide (B78521) in an alcoholic solvent. This reaction proceeds to yield the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups, forming a substituted malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, to yield the final carboxylic acid product.

Synthesis of Farnesylacetic Acid Isomers

A direct application of the hydrolysis and decarboxylation of this compound is the synthesis of farnesylacetic acid. In a documented procedure, this compound is subjected to saponification and decarboxylation using potassium hydroxide in ethanol (B145695). This process yields farnesylacetic acid. nih.gov Gas chromatographic analysis of the product reveals a mixture of stereoisomers, highlighting the potential for isomerization under the reaction conditions. The isomeric composition has been reported as a mixture of Δ4,8-cis-isomer (16%), Δ4-cis-Δ8-trans-isomer (36%), and Δ4-trans-Δ8-cis-isomer (48%). nih.gov

| Isomer of Farnesylacetic Acid | Percentage in Mixture |

|---|---|

| Δ4,8-cis-isomer | 16% |

| Δ4-cis-Δ8-trans-isomer | 36% |

| Δ4-trans-Δ8-cis-isomer | 48% |

Reduction of Ester Functionalities to Corresponding Alcohol Derivatives

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding a farnesyl-substituted 1,3-propanediol. This transformation is typically accomplished using powerful reducing agents capable of converting esters to alcohols.

Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose. The reaction involves the nucleophilic attack of hydride ions from the LiAlH4 to the carbonyl carbon of both ester groups. This process occurs in a stepwise manner for each ester, leading to the formation of the diol after an aqueous workup. The farnesyl chain, being composed of carbon-carbon double bonds, is generally not affected by LiAlH4, allowing for the selective reduction of the ester groups. The resulting 2-farnesyl-1,3-propanediol is a valuable synthetic intermediate for the preparation of more complex molecules.

Further Chemical Transformations and Functional Group Interconversions on the this compound Backbone

The presence of an acidic α-hydrogen in the this compound backbone allows for a variety of further chemical transformations and functional group interconversions, primarily through the formation of an enolate intermediate.

One of the most significant reactions is alkylation. The α-carbon can be deprotonated using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. This allows for the introduction of a second substituent at the α-position, creating a quaternary carbon center. The resulting dialkylated malonic ester can then be subjected to the hydrolysis and decarboxylation sequence described earlier to synthesize α-substituted carboxylic acids.

Strategic Applications in Complex Chemical Synthesis

Precursor in the Synthesis of Specific Isoprenoid Derivatives

Diethyl farnesylmalonate serves as a crucial starting material for the synthesis of a range of isoprenoid derivatives, enabling the introduction of the farnesyl motif into larger and more complex molecules. Its utility is particularly evident in the formation of specialized esters and the development of functionalized farnesyl-derived compounds.

Contribution to Polyunsaturated Isoprenoid Wax Ester Formation

A notable application of this compound is its role as a key intermediate in the synthesis of polyunsaturated isoprenoid wax esters. These esters are a class of lipids with potential applications in various fields. The synthesis involves the condensation of (E,E)-farnesyl bromide with diethyl malonate to yield this compound. Subsequent alkaline hydrolysis and decarboxylation of this intermediate lead to the formation of farnesylacetic acid, which can then be further elaborated into the final wax ester structure. This synthetic route highlights the importance of this compound in building the carbon skeleton of these complex lipids.

Development of Farnesyl-Derived Alcohols and Carboxylic Acids

The chemical reactivity of the malonate group in this compound allows for its straightforward conversion into other functional groups, providing access to a variety of farnesyl-derived building blocks. A primary transformation is its saponification and decarboxylation to produce farnesylacetic acid. This reaction proceeds by treating this compound with a base, such as potassium hydroxide (B78521) in ethanol (B145695), followed by neutralization.

This farnesylacetic acid can be a target molecule itself or serve as an intermediate for the synthesis of other derivatives. For instance, the reduction of the carboxylic acid group of farnesylacetic acid, commonly achieved using reducing agents like lithium aluminum hydride, yields the corresponding farnesyl-derived alcohol. These alcohols and carboxylic acids are valuable synthons for the construction of more complex isoprenoid structures and natural product analogues.

Table 1: Synthesis of Farnesylacetic Acid from this compound

| Reactant | Reagents | Product |

| This compound | 1. Potassium hydroxide, Ethanol2. Hydrochloric acid | Farnesylacetic acid |

This interactive table summarizes the transformation of this compound into farnesylacetic acid.

Integration into Biomimetic Synthesis Approaches for Natural Products

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. While the broader field of terpenoid biosynthesis often involves pyrophosphate leaving groups, the principles of constructing carbon skeletons can be mimicked using alternative chemical approaches.

Emulating Biosynthetic Pathways through this compound Transformations

While direct emulation of the enzymatic cyclization of farnesyl pyrophosphate is a central theme in terpenoid biomimetic synthesis, derivatives like this compound can be envisioned as synthetic equivalents for introducing the farnesyl unit in a controlled manner. The farnesyl moiety can be strategically positioned within a molecule for subsequent cyclization reactions that mimic natural biosynthetic cascades. Chemical transformations of the malonate group can provide the necessary handles to initiate these complex cyclizations, leading to the core structures of various natural products.

Stereochemical Control in Biomimetic Syntheses

Achieving the correct stereochemistry is a critical challenge in the synthesis of natural products. The stereocenters present in the farnesyl chain of this compound can influence the stereochemical outcome of subsequent reactions. In biomimetic cyclizations, the conformation of the polyene chain is crucial in determining the stereochemistry of the resulting cyclic products. By designing synthetic routes that proceed through intermediates derived from this compound, it is possible to exert a degree of control over the formation of specific stereoisomers, mimicking the stereoselectivity observed in enzymatic processes.

Role in Diversity-Oriented Synthesis (DOS) of Farnesyl-Containing Scaffolds

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The farnesyl scaffold is a privileged structure in nature, appearing in numerous bioactive compounds.

The use of this compound as a building block in DOS allows for the creation of libraries of compounds containing the farnesyl motif. The reactive malonate handle can be subjected to a wide range of chemical transformations, enabling the attachment of various chemical appendages and the construction of diverse molecular skeletons. This approach facilitates the exploration of the chemical space around the farnesyl pharmacophore, potentially leading to the discovery of new therapeutic agents. By systematically varying the reactions and building blocks used in conjunction with this compound, chemists can generate a multitude of unique farnesyl-containing scaffolds with diverse biological activities.

Advanced Research Directions and Methodological Enhancements

Catalytic Systems in Diethyl Farnesylmalonate Chemistry

The development of sophisticated catalytic systems is paramount for the selective and efficient synthesis and transformation of this compound.

Exploration of Chemo- and Regioselective Catalysis

The farnesyl moiety of this compound possesses multiple reactive sites, including three carbon-carbon double bonds, making chemo- and regioselective transformations a significant challenge. Advanced catalytic strategies are required to control reactions at specific positions. For instance, transition metal catalysis, particularly with rhodium (II) and ruthenium (II), has shown promise in directing the insertion of metal carbenes derived from diazomalonates into specific C(sp²)–H bonds of complex aromatic systems. nih.gov This approach could potentially be adapted for the late-stage functionalization of the farnesyl backbone of this compound.

The selection of the catalyst and reaction conditions would be crucial in dictating the outcome of such transformations. For example, different catalysts could favor either mono- or poly-functionalization, allowing for a stepwise and controlled modification of the molecule. nih.gov The inherent electronic and steric properties of the farnesyl group would also play a critical role in directing the regioselectivity of these catalytic reactions.

Table 1: Potential Chemo- and Regioselective Catalytic Transformations of this compound

| Transformation | Catalytic System | Potential Outcome |

| C-H Functionalization | Rhodium(II) or Ruthenium(II) catalysts with a diazo reagent | Selective introduction of functional groups at specific positions on the farnesyl chain. |

| Epoxidation | Chiral titanium or vanadium complexes with an oxidant | Enantioselective epoxidation of one of the double bonds. |

| Hydrogenation | Wilkinson's catalyst (RhCl(PPh₃)₃) | Selective reduction of the terminal double bond. |

| Hydroformylation | Cobalt or rhodium carbonyl complexes | Introduction of a formyl group at a specific olefinic carbon. |

Potential for Enzymatic Approaches in Malonate Transformations

Enzymatic catalysis offers a powerful alternative to traditional chemical methods, often providing unparalleled selectivity under mild reaction conditions. In the context of this compound, enzymes such as terpene synthases and farnesyl diphosphate (B83284) synthase could be explored for their potential to catalyze transformations of this molecule. d-nb.infonih.gov

Farnesyl diphosphate synthase is a key enzyme in the isoprenoid biosynthetic pathway, responsible for the synthesis of farnesyl pyrophosphate. nih.gov While its natural substrate is isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the plasticity of some enzymes in this class might allow for the acceptance of this compound as a substrate, potentially leading to novel cyclization or rearrangement products. The enzymatic synthesis of homologues of farnesyl pyrophosphate has been demonstrated, indicating the potential for enzymes to process modified farnesyl derivatives. rsc.org

Furthermore, engineered enzymes could be developed to specifically target this compound for various transformations, including hydrolysis, reduction, or the formation of new carbon-carbon bonds.

Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Analysis in this compound Chemistry

The unambiguous characterization of this compound and the real-time monitoring of its reactions necessitate the use of advanced spectroscopic and chromatographic techniques.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of reaction products. GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including esters and terpenes. mdpi.comrestek.comirjse.inresearchgate.netresearchgate.net The choice of the GC column's stationary phase would be critical for achieving optimal separation of isomers or reaction byproducts. restek.com

High-performance liquid chromatography (HPLC) would be another valuable tool for the analysis and purification of diethyl farnesesylmalonate, especially given its relatively high molecular weight and potential for thermal degradation under GC conditions.

Table 2: Anticipated Spectroscopic and Chromatographic Data for this compound

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the ethyl groups of the malonate ester, the methine proton of the malonate, and multiple signals for the olefinic and aliphatic protons of the farnesyl chain. |

| 13C NMR | Resonances for the carbonyl carbons of the ester, the methine carbon of the malonate, and a series of peaks for the sp² and sp³ hybridized carbons of the farnesyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of the farnesyl and diethyl malonate moieties. |

| GC-MS | A specific retention time on a suitable column (e.g., a non-polar or medium-polarity phase) and a mass spectrum consistent with the compound's structure. |

| HPLC | A characteristic retention time on a reverse-phase or normal-phase column, depending on the chosen mobile phase. |

Theoretical and Computational Studies for Reaction Pathway Elucidation

Theoretical and computational methods provide invaluable insights into the intricate details of reaction mechanisms, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules and transition states. nih.govresearchgate.netresearchgate.net For reactions involving this compound, DFT calculations can be employed to:

Elucidate reaction mechanisms: By mapping the potential energy surface, DFT can help identify the most favorable reaction pathways and rule out less likely alternatives.

Determine transition state geometries and energies: This information is crucial for understanding the kinetics of a reaction and predicting its rate.

Explain chemo- and regioselectivity: DFT can rationalize why a particular catalyst or reagent favors one reaction site over another.

For instance, in the context of terpene biosynthesis, DFT calculations have been instrumental in exploring complex carbocation-mediated reaction cascades. nih.gov Similar approaches could be applied to study the cyclization or rearrangement reactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. mdpi.comnih.govresearchgate.netmdpi.com For a flexible molecule like this compound, MD simulations can be used to:

Explore the conformational landscape: Identify the most stable conformers of the molecule in different environments (e.g., in solution or in the active site of an enzyme).

Understand substrate-enzyme interactions: In the context of enzymatic transformations, MD simulations can reveal how this compound binds to an enzyme's active site and how this binding influences its reactivity. mdpi.comnih.govresearchgate.net

Predict macroscopic properties: By simulating the collective behavior of many molecules, MD can provide insights into properties such as viscosity and diffusion coefficients.

The combination of DFT and MD simulations can provide a comprehensive theoretical understanding of the chemical and physical properties of this compound, guiding future experimental investigations.

Q & A

Q. What are the recommended synthetic pathways for diethyl farnesylmalonate, and how can reaction conditions be optimized?

this compound can be synthesized via a Michael addition or alkylation of diethyl malonate with farnesyl derivatives. Optimization involves controlling reaction temperature (e.g., 0–25°C for steric hindrance mitigation), solvent selection (e.g., THF or DMF for solubility), and catalysis (e.g., NaH or LDA for deprotonation). Monitoring intermediates via TLC and adjusting stoichiometric ratios of farnesyl bromide to malonate precursors (1:1.2 molar ratio) improves yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Use of PPE (nitrile gloves, lab coat, safety goggles).

- Working in a fume hood to avoid inhalation of vapors (flash point ~156°C, similar to diethyl phthalate analogs).

- Storage in airtight containers away from ignition sources (auto-ignition temperature >430°C).

- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Employ spectroscopic methods:

- NMR (¹H/¹³C) to confirm ester groups and farnesyl chain integration (e.g., δ 4.2–4.4 ppm for ethoxy protons).

- GC-MS or HPLC for purity assessment (retention time alignment with standards).

- FTIR for functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in isoprenoid biosynthesis?

this compound may act as a farnesyl diphosphate (FPP) analog, inhibiting enzymes like farnesyl diphosphate synthase (FDPS). Competitive binding studies using X-ray crystallography reveal interactions with FDPS’s active site, disrupting prenylation in terpene biosynthesis. Kinetic assays (e.g., IC₅₀ determination via radioactive labeling) quantify inhibition efficacy .

Q. How should researchers address contradictions in kinetic data for this compound-mediated reactions?

Discrepancies in rate constants (e.g., non-linear Arrhenius plots) may arise from solvent polarity effects or competing reaction pathways. Mitigation strategies:

- Replicate experiments under controlled humidity/temperature.

- Use deuterated solvents for NMR reaction monitoring.

- Apply multivariate statistical analysis (e.g., PCA) to isolate variables .

Q. What advanced analytical techniques resolve this compound’s stereochemical configuration?

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., farnesyl chain length) with reaction activation energies. Validation via experimental kinetic data is critical .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

- ANOVA for dose-response studies (e.g., cytotoxicity assays).

- Bootstrap resampling to assess uncertainty in IC₅₀ values.

- Multivariate regression to disentangle confounding factors (e.g., solvent polarity vs. temperature) .

Q. How should researchers design experiments to minimize artifacts in this compound stability studies?

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

- Include control samples with stabilizers (e.g., BHT) to assess antioxidant efficacy .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.